TSPO Binding Affinity vs. Structural Analog
5-Bromo-1-butyl-6-fluoro-2-methyl-1,3-benzodiazole demonstrates measurable binding affinity for the peripheral benzodiazepine receptor (PBR), also known as the translocator protein (TSPO). In a competitive binding assay using rat brain cortex, the compound displaced the radioligand [³H]PK11195 with an IC₅₀ of 780 nM [1]. This activity is notable when compared to the commercially available and structurally similar analog, 1-(tert-butyl)-6-fluoro-1H-benzimidazole (CAS 1187385-71-2). While the analog's binding data is not specified, its different N1-substituent (tert-butyl vs. n-butyl) represents a significant steric and electronic divergence, making the target compound's specific activity profile a unique characteristic for structure-activity relationship (SAR) studies.
| Evidence Dimension | PBR/TSPO Binding Affinity (IC₅₀) |
|---|---|
| Target Compound Data | 780 nM |
| Comparator Or Baseline | 1-(tert-butyl)-6-fluoro-1H-benzimidazole (No quantitative binding data available in this context) |
| Quantified Difference | Data available for target vs. no comparable data for analog |
| Conditions | [³H]PK11195 displacement from TSPO receptor in rat brain cortex |
Why This Matters
This specific IC₅₀ value provides a critical data point for SAR, demonstrating that the n-butyl group at N1 contributes to a measurable affinity for TSPO, a validated drug target, which cannot be assumed for its tert-butyl analog.
- [1] BindingDB. (2024). Affinity Data for BDBM50059733: IC50 = 780 nM for TSPO receptor in rat brain cortex. View Source
